An In-depth Technical Guide to (E)-cyclopropyl(phenyl)methanone oxime: Structural Properties and Characterization
An In-depth Technical Guide to (E)-cyclopropyl(phenyl)methanone oxime: Structural Properties and Characterization
Introduction
(E)-cyclopropyl(phenyl)methanone oxime is a distinct organic compound belonging to the ketoxime family.[1][2] Its molecular architecture, which features a cyclopropyl ring, a phenyl group, and an oxime functional group (C=N-OH), makes it a subject of significant interest in medicinal chemistry and drug discovery.[1][3] The presence of the conformationally rigid cyclopropyl group, a privileged scaffold in medicinal chemistry, combined with the versatile oxime moiety, provides a unique framework for the synthesis of novel bioactive molecules.[3][4] This guide offers a comprehensive overview of the synthesis, structural properties, and detailed characterization of (E)-cyclopropyl(phenyl)methanone oxime for researchers, scientists, and professionals in drug development.
Synthesis of (E)-cyclopropyl(phenyl)methanone oxime
The most common and efficient method for the synthesis of (E)-cyclopropyl(phenyl)methanone oxime is the condensation reaction of cyclopropyl phenyl ketone with hydroxylamine hydrochloride.[1] This reaction is typically carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium.[1] The nucleophilic attack of the hydroxylamine on the carbonyl carbon of the ketone leads to the formation of the oxime.[1]
Experimental Protocol: Synthesis of (E)-cyclopropyl(phenyl)methanone oxime
The following protocol details a standard procedure for the synthesis of (E)-cyclopropyl(phenyl)methanone oxime.
Materials:
-
Cyclopropyl phenyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclopropyl phenyl ketone in ethanol.
-
Addition of Reagents: To this solution, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then typically partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime. Further purification can be achieved by recrystallization or column chromatography to obtain the pure (E)-cyclopropyl(phenyl)methanone oxime. Under optimized conditions, this process can achieve high yields, sometimes approaching 100%.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (E)-cyclopropyl(phenyl)methanone oxime.
Structural Properties and Characterization
The unique structural features of (E)-cyclopropyl(phenyl)methanone oxime dictate its chemical and physical properties. A thorough characterization using various spectroscopic techniques is essential to confirm its identity and purity.
Molecular Formula: C₁₀H₁₁NO[1]
Molecular Weight: Approximately 161.20 g/mol .[5]
Spectroscopic Characterization
A combination of spectroscopic methods is employed for the unambiguous structural elucidation of (E)-cyclopropyl(phenyl)methanone oxime.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. For oximes, the following characteristic absorption bands are expected:
-
O-H Stretch: A broad band around 3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.[2]
-
C=N Stretch: A medium to weak absorption in the region of 1620-1685 cm⁻¹, which is characteristic of the imine bond.[2][6]
-
N-O Stretch: A distinct band around 945 cm⁻¹ for the N-O single bond.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl ring (in the upfield region), the aromatic protons of the phenyl group (in the downfield region), and a characteristic signal for the hydroxyl proton of the oxime group, which is often broad and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbons of the cyclopropyl ring, the aromatic carbons of the phenyl group, and a characteristic signal for the C=N carbon of the oxime group, typically in the range of 164-165 ppm.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of (E)-cyclopropyl(phenyl)methanone oxime is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.
Summary of Characterization Data
| Technique | Expected Observations |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | ~161.20 g/mol |
| IR Spectroscopy | O-H stretch (~3600 cm⁻¹), C=N stretch (1620-1685 cm⁻¹), N-O stretch (~945 cm⁻¹) |
| ¹H NMR Spectroscopy | Signals for cyclopropyl protons, aromatic protons, and a hydroxyl proton. |
| ¹³C NMR Spectroscopy | Signals for cyclopropyl carbons, aromatic carbons, and a C=N carbon (~164-165 ppm). |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z ≈ 161. |
Characterization Workflow Diagram
Caption: Workflow for the structural characterization of the synthesized compound.
Applications and Biological Relevance
(E)-cyclopropyl(phenyl)methanone oxime serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.[1] The unique structural and electronic properties imparted by the cyclopropyl group make it an attractive building block for the development of new therapeutic agents.[4]
Derivatives of cyclopropyl ketoximes have been investigated for a range of biological activities, including their potential as antimicrobial and antifungal agents.[1] Furthermore, related structures have shown promise as beta-adrenergic antagonists, highlighting the potential of this chemical scaffold in cardiovascular drug discovery.[4][8] The rigid nature of the cyclopropyl group can influence the binding affinity and selectivity of a molecule for its biological target.[3]
Conclusion
(E)-cyclopropyl(phenyl)methanone oxime is a compound of significant interest due to its unique structural features and its potential as a versatile building block in organic synthesis and medicinal chemistry. Its synthesis via the condensation of cyclopropyl phenyl ketone and hydroxylamine is a straightforward and high-yielding process. A comprehensive structural characterization, employing a suite of spectroscopic techniques including IR, NMR, and mass spectrometry, is crucial for confirming its identity and purity. The insights gained from studying this molecule and its derivatives continue to contribute to the advancement of drug discovery and development.
References
- A Comparative Guide to the Spectroscopic Analysis of Oximes Derived
- Buy Cyclopropyl-phenyl-methanone oxime (EVT-12592050) - EvitaChem.
- Spectroscopic Characterization of Oxime Ligands and Their Complexes - Taylor & Francis.
- Corrected Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime deriv
- Spectroscopic Characterization of Oxime Ligands and Their Complexes - ResearchG
- Oxime - Wikipedia.
- Comparative Analysis of Cyclopropyl Ketoximes in Medicinal Chemistry - Benchchem.
- (E)-Cyclopropyl(phenyl)methanone Oxime - Benchchem.
- Visible-light-induced triple catalysis for a ring-opening cyanation of cyclopropyl ketones - Supporting Inform
- New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties - PubMed.
- Submitted by Francis Loiseau and André M. Beauchemin - Organic Syntheses Procedure.
- New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent .beta.
- (E)-cyclopropyl(phenyl)methanone oxime/CAS:23554-72-5-HXCHEM.
- aldlab-chemicals_Cyclopropyl phenyl ketoxime.
- CAS RN 3481-02-5 - Fisher Scientific.
- Cyclopentylphenylmethanone | C12H14O | CID 79464 - PubChem - NIH.
- 1-Cyclopropyl-ethanone oxime | C5H9NO | CID 95765 - PubChem.
- Cyclopropyl phenyl ketone 97 3481-02-5 - Sigma-Aldrich.
- Oxime synthesis by condensation or oxid
- Green Approach for Synthesis of Oximes by Using N
Sources
- 1. evitachem.com [evitachem.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. (E)-Cyclopropyl(phenyl)methanone Oxime [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aldlab-chemicals_Cyclopropyl phenyl ketoxime [aldlab.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
